4-(4-Aminophenyl)morpholin-3-one chemical properties
4-(4-Aminophenyl)morpholin-3-one chemical properties
An In-depth Technical Guide to 4-(4-Aminophenyl)morpholin-3-one
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and primary applications of 4-(4-Aminophenyl)morpholin-3-one. This compound, a key intermediate in the synthesis of the anticoagulant drug Rivaroxaban, is of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] This document consolidates critical data into a structured format, including detailed experimental methodologies and visual diagrams to elucidate reaction pathways and logical relationships.
Chemical and Physical Properties
4-(4-Aminophenyl)morpholin-3-one is an off-white solid organic compound.[4] Its core structure consists of a morpholin-3-one (B89469) ring attached to an aminophenyl group.[3] The key identifiers and physicochemical properties are summarized in the table below.
| Property | Value | Source(s) |
| IUPAC Name | 4-(4-aminophenyl)morpholin-3-one | [5][6] |
| CAS Number | 438056-69-0 | [2][5][7] |
| Molecular Formula | C₁₀H₁₂N₂O₂ | [2][5][7] |
| Molecular Weight | 192.21 g/mol | [2][5][7] |
| Appearance | White to Off-White Crystalline Solid/Powder | [3][4][7][8] |
| Melting Point | 165–175 °C | [4][8][9] |
| Boiling Point | 502.3 ± 45.0 °C (Predicted) | [4][10] |
| Density | 1.268 - 1.3 g/cm³ | [3][4] |
| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, Acetone.[11] Slightly soluble in Methanol (B129727) and water.[3][4][8] | [3][4][8][11] |
| pKa | 4.85 ± 0.10 (Predicted) | [4] |
| InChI Key | MHCRLDZZHOVFEE-UHFFFAOYSA-N | [5][6] |
| Canonical SMILES | C1COCC(=O)N1C2=CC=C(C=C2)N | [5][] |
Spectral Information
Comprehensive spectral data is crucial for the identification and characterization of 4-(4-Aminophenyl)morpholin-3-one.
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¹H NMR: Proton NMR data is available for structure confirmation.[10][13] Predicted ¹H NMR (400 MHz, CDCl₃) shows peaks at δ 7.07 (d, J = 8.8 Hz, 2H), 6.69 (d, J = 8.8 Hz, 2H), 4.32 (s, 2H), 4.00 (t, J = 4.8 Hz, 2H), 3.72 (bs, 2H), and 3.69 (t, J = 4.8 Hz, 2H).[10]
-
¹³C NMR: Carbon NMR data is available from various suppliers and databases for structural analysis.[7]
-
Infrared (IR) Spectroscopy: FTIR spectra have been recorded using both KBr and ATR techniques on instruments such as the Bruker Tensor 27 FT-IR.[5] These spectra are available in public databases for comparison.[5][14]
-
Raman Spectroscopy: Raman spectra have been acquired using instruments like the Bruker MultiRAM Stand Alone FT-Raman Spectrometer.[5]
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Mass Spectrometry (MS): Mass spectral data is available, confirming the molecular weight of the compound.[13]
Experimental Protocols
The synthesis of 4-(4-Aminophenyl)morpholin-3-one is a critical step in the industrial production of Rivaroxaban.[15] Several synthetic routes have been developed, with a common strategy involving the reduction of its nitro precursor, 4-(4-nitrophenyl)morpholin-3-one (B139987).
Synthesis via Catalytic Hydrogenation
A widely employed and efficient method is the catalytic hydrogenation of 4-(4-nitrophenyl)morpholin-3-one. This process is favored for its high yield and purity under relatively mild conditions.[16]
Objective: To synthesize 4-(4-Aminophenyl)morpholin-3-one by the reduction of 4-(4-nitrophenyl)morpholin-3-one.
Materials:
-
4-(4-nitrophenyl)morpholin-3-one
-
Palladium on activated charcoal (5% Pd/C)
-
Solvent (e.g., Ethanol (B145695), Water, or a mixture thereof)[16][17][18]
-
Hydrogen gas (H₂)
-
Autoclave or Parr pressure apparatus
-
Filtration apparatus (e.g., Hyflow bed)
-
Rotary evaporator
Procedure:
-
Charging the Reactor: Suspend 4-(4-nitrophenyl)morpholin-3-one (e.g., 6.7 g) and 5% palladium on charcoal (e.g., 340 mg) in the chosen solvent (e.g., 60 g of water) within a pressure-resistant reactor (autoclave).[17][18]
-
Inerting the Atmosphere: Purge the reactor with an inert gas, such as nitrogen, and then replace the atmosphere with hydrogen gas. Repeat the hydrogen purge three times to ensure all air is removed.[18]
-
Reaction Conditions: Heat the mixture with stirring to a temperature between 60-90°C.[17][18] Apply hydrogen pressure, typically ranging from 1 to 8 bar.[15][17]
-
Monitoring the Reaction: Monitor the progress of the reaction through techniques like TLC or HPLC to confirm the consumption of the starting nitro compound. The reaction is typically complete within 1.5 to 3 hours.[17][18]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and carefully depressurize the reactor.
-
Catalyst Removal: Filter the reaction mixture through a bed of celite or hyflow to remove the palladium catalyst.[15][19] The catalyst can be washed with additional solvent (e.g., a mixture of methanol and dichloromethane) to recover any adsorbed product.[19]
-
Product Isolation: Concentrate the filtrate under reduced pressure to remove the solvent.[16][19]
-
Crystallization/Purification: Recrystallize the crude product from a suitable solvent, such as ethanol or isopropanol, to obtain pure 4-(4-Aminophenyl)morpholin-3-one as a crystalline solid.[15][18] The final product is then filtered, washed with a small amount of cold solvent, and dried.[19]
Applications and Significance
The primary and most significant application of 4-(4-Aminophenyl)morpholin-3-one is its role as a key starting material and intermediate in the synthesis of Rivaroxaban.[1][2][3][20] Rivaroxaban is a potent, orally active direct Factor Xa inhibitor, widely prescribed as an anticoagulant for the prevention and treatment of thromboembolic disorders such as deep vein thrombosis (DVT) and pulmonary embolism (PE).[1][3][19] The efficiency and cost-effectiveness of Rivaroxaban production are heavily dependent on the successful synthesis of this crucial intermediate.[15]
Safety and Handling
Hazard Identification:
Precautionary Measures:
-
Handling should be performed in a well-ventilated area.[23]
-
Wear appropriate personal protective equipment (PPE), including protective gloves, safety glasses with side-shields, and lab coats.[21][22][23]
-
Avoid breathing dust.[22] Use a local exhaust system if dust generation is likely.[23]
First Aid:
-
Skin Contact: Wash off with plenty of soap and water. If irritation occurs, seek medical advice.[21][23]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists.[21][23]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[23]
Storage:
-
Store in a cool, dry, and dark place in a tightly sealed container.[4][23]
-
Keep under an inert atmosphere as the material can be air-sensitive.[23]
Visualizations
The following diagrams illustrate the synthesis workflow and the role of 4-(4-Aminophenyl)morpholin-3-one as a pharmaceutical intermediate.
Caption: Synthesis workflow for 4-(4-Aminophenyl)morpholin-3-one.
Caption: Role as a key intermediate in drug manufacturing.
References
- 1. 4-(4-Aminophenyl)morpholin-3-one Manufacturer, Exporter [vandvpharma.com]
- 2. prudencepharma.com [prudencepharma.com]
- 3. 4-(4-aminophenyl)morpholin-3-one Exporter | 4-(4-aminophenyl)morpholin-3-one Exporting Company | 4-(4-aminophenyl)morpholin-3-one International Distributor [multichemexports.com]
- 4. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE | 438056-69-0 [chemicalbook.com]
- 5. 4-(4-Aminophenyl)morpholin-3-one | C10H12N2O2 | CID 11194854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-(4-Aminophenyl)morpholin-3-one | 438056-69-0 [sigmaaldrich.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 4 4 Aminophenyl Morpholin 3 One Exporter from Navi Mumbai [aaopenglobal.in]
- 9. darshanpharmaindia.in [darshanpharmaindia.in]
- 10. 4-(4-Aminophenyl)morpholin-3-one, CAS No. 438056-69-0 - iChemical [ichemical.com]
- 11. 4-(4-Aminophenyl)morpholin-3-one | CAS:438056-69-0 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE(438056-69-0) 1H NMR spectrum [chemicalbook.com]
- 14. dev.spectrabase.com [dev.spectrabase.com]
- 15. WO2019138362A1 - Process for the preparation of 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 16. CA2538906C - Process for preparing 4-(4-aminophenyl)-3-morpholinone - Google Patents [patents.google.com]
- 17. EP2560964A1 - Process for preparing 4-(4-aminophenyl)morpholin-3-one - Google Patents [patents.google.com]
- 18. 4-(4-AMINOPHENYL)MORPHOLIN-3-ONE synthesis - chemicalbook [chemicalbook.com]
- 19. tdcommons.org [tdcommons.org]
- 20. 4-(4-Aminophenyl) morpholin-3-one - ApiSyn Healthcare Pvt. Ltd. [apisyn.com]
- 21. tcichemicals.com [tcichemicals.com]
- 22. aksci.com [aksci.com]
- 23. valsynthese.ch [valsynthese.ch]
